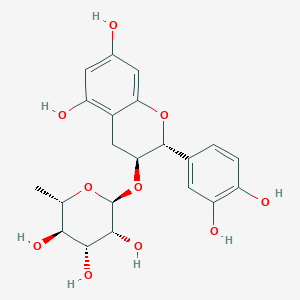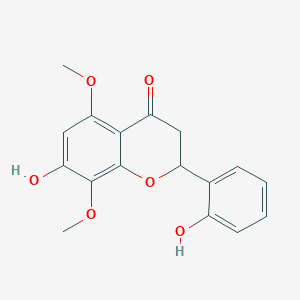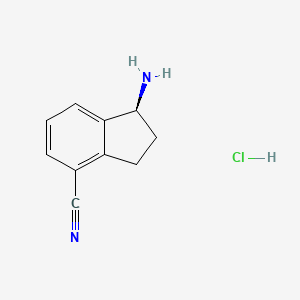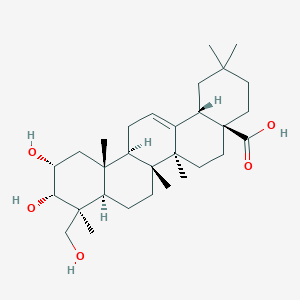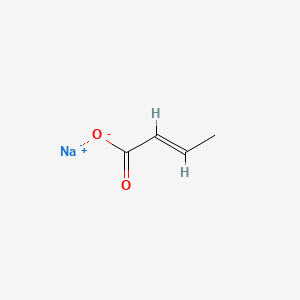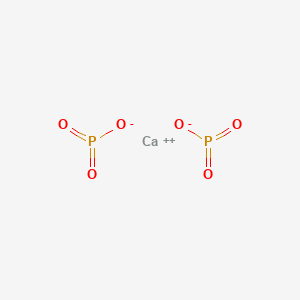
(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral amino acid derivative with significant interest in pharmaceutical and chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyano-3,5-difluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the corresponding amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors for the aldol condensation and reduction steps to enhance yield and efficiency.
Chiral Catalysts: Employing chiral catalysts in the synthesis to directly produce the (S)-enantiomer, reducing the need for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The cyano group can be reduced to an amine using hydrogenation.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(4-cyano-3,5-difluorophenyl)propanoic acid: Similar structure but with a propanoic acid backbone.
2-Amino-2-(4-cyano-3,5-difluorophenyl)butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is unique due to its specific chiral center and the presence of both cyano and difluorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1212919-77-1 |
|---|---|
Molekularformel |
C9H6F2N2O2 |
Molekulargewicht |
212.1529464 |
Synonyme |
(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


